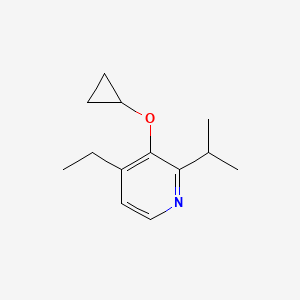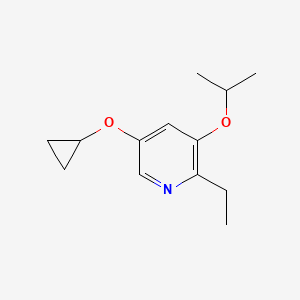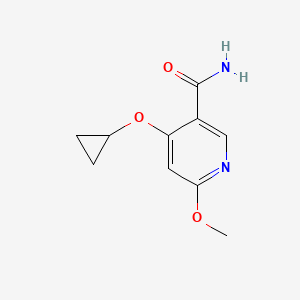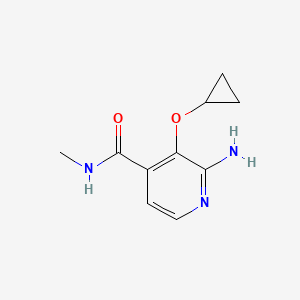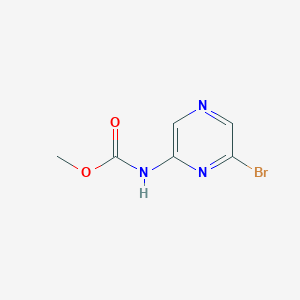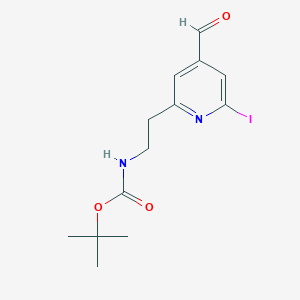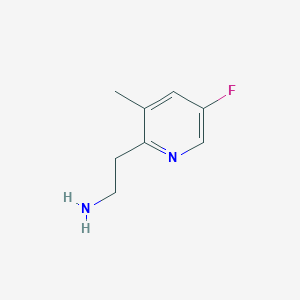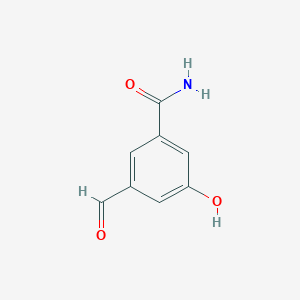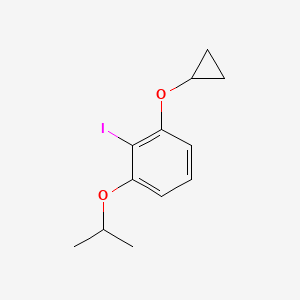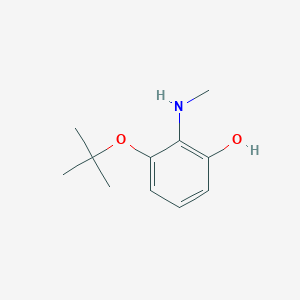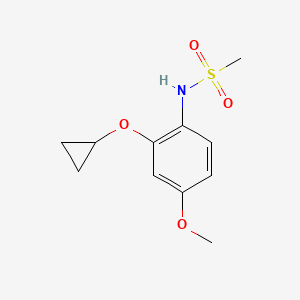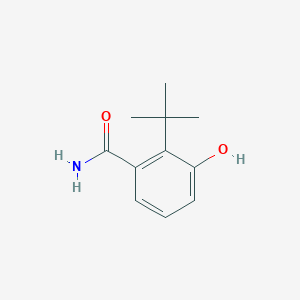
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Due to its sulfonamide group, it is explored for its antibacterial properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other sulfonamide-based compounds:
Sulfanilamide: A simpler sulfonamide with a benzene ring, known for its antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a more complex structure with additional functional groups.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug with a cyclic structure.
Hydrochlorothiazide: A diuretic drug that contains both acyclic and cyclic sulfonamide groups.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-8-4-5-12-9(6-11)10(8)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13) |
Clé InChI |
QPYXITFJCMBDPL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C(=NC=C1)CN)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


